3-Ethylbenzo[d]isoxazol-6-ol
Description
The Benzisoxazole Heterocyclic System: A Chemical Biology Perspective
The benzisoxazole ring system, a fusion of a benzene (B151609) ring and an isoxazole (B147169) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. nih.govresearchgate.net Heterocyclic compounds, particularly those containing nitrogen and oxygen, play a crucial role in biochemical processes, and the benzisoxazole moiety is no exception. nih.govresearchgate.nettaylorandfrancis.com Its structural rigidity and capacity for diverse substitutions allow it to interact with a wide array of biological targets with high potency and selectivity. nih.gov
The versatility of the benzisoxazole scaffold is evident in its association with a broad spectrum of pharmacological activities. nih.govtaylorandfrancis.com Derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents, among others. nih.govtaylorandfrancis.comisca.me This wide range of bioactivities has spurred significant research into the synthesis and functionalization of benzisoxazole-containing molecules. researchgate.net
Historical and Contemporary Significance of Isoxazole and Benzisoxazole Derivatives in Molecular Design
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has a long-standing history in the development of pharmaceuticals. researchgate.net Naturally occurring isoxazoles, such as ibotenic acid, and synthetic drugs like the COX-2 inhibitor valdecoxib (B1682126) and various β-lactamase resistant antibiotics, highlight the therapeutic importance of this core structure. researchgate.net
Building upon this foundation, the fusion of the isoxazole ring with a benzene ring to form benzisoxazole has opened new avenues in drug design. nih.govinnovareacademics.in The resulting scaffold has been incorporated into several FDA-approved drugs, including the anticonvulsant zonisamide (B549257) and the antipsychotics risperidone (B510) and paliperidone, underscoring its clinical significance. researchgate.netinnovareacademics.in Contemporary research continues to leverage the benzisoxazole core to develop novel therapeutic agents. For instance, derivatives are being explored as acetylcholinesterase inhibitors for Alzheimer's disease and as potent and selective BET bromodomain inhibitors for the treatment of castration-resistant prostate cancer. nih.govacs.org
Structural Elucidation and Nomenclature of 3-Ethylbenzo[d]isoxazol-6-ol
The systematic name for the compound of interest is this compound. This nomenclature precisely describes its molecular architecture: a benzisoxazole core with an ethyl group attached at the 3-position and a hydroxyl group at the 6-position.
| Identifier | Value |
| CAS Number | 66033-93-0 |
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
Data sourced from BLD Pharm bldpharm.com
The structure consists of a bicyclic system where a benzene ring is fused to an isoxazole ring. The ethyl substituent at position 3 and the hydroxyl group at position 6 are key functional groups that can influence the compound's physicochemical properties and biological activity.
Overview of Research Trajectories Involving the this compound Scaffold
Research involving the this compound scaffold and its derivatives is multifaceted. A significant area of investigation is the synthesis of novel analogs and the evaluation of their biological activities. For example, the core structure can be modified to create derivatives with potential applications in various therapeutic areas. One related compound, 3-(2-(1-benzylpiperidin-4-yl)ethyl)benzo[d]isoxazol-6-ol, has been a subject of interest in medicinal chemistry for its potential receptor binding properties. ontosight.ai
Furthermore, the synthetic versatility of the benzisoxazole ring system allows for the creation of diverse chemical libraries for high-throughput screening. chim.it Research efforts are also directed towards optimizing synthetic routes to benzisoxazole derivatives, including the development of more efficient, metal-free, and environmentally friendly methods. chim.itrsc.org The exploration of structure-activity relationships (SAR) is another critical research trajectory, aiming to understand how different substituents on the benzisoxazole scaffold influence its interaction with biological targets. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-2-8-7-4-3-6(11)5-9(7)12-10-8/h3-5,11H,2H2,1H3 |
InChI Key |
JKBGIUSYZSSVET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethylbenzo D Isoxazol 6 Ol and Its Analogues
Retrosynthetic Analysis of the 3-Ethylbenzo[d]isoxazol-6-ol Core
A retrosynthetic analysis of this compound (1) provides a logical framework for devising its synthetic routes. The primary disconnection of the benzisoxazole ring involves breaking the N-O and C=N bonds. This leads to the identification of a key precursor, 2,5-dihydroxypropiophenone (2), and a nitrogen source, typically hydroxylamine. The propiophenone derivative already contains the required ethyl group and the dihydroxy-substituted benzene (B151609) ring, which upon cyclization, will form the benzisoxazole core with a hydroxyl group at the 6-position.
The synthesis of 2,5-dihydroxypropiophenone (2) can be envisioned from hydroquinone (3), a readily available starting material. This transformation can be achieved through a Friedel-Crafts acylation or a related Fries rearrangement of a hydroquinone ester. This multi-step retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic analysis of this compound.Exploration of Novel and Green Synthetic Approaches
In recent years, there has been a significant focus on developing more sustainable and environmentally friendly synthetic methods in organic chemistry.
The intramolecular cyclization of o-hydroxyaryl ketoximes to form benzisoxazoles can be facilitated by various catalytic systems. These methods often offer milder reaction conditions and improved yields compared to traditional stoichiometric reagents.
One approach involves the use of a bis(trichloromethyl) carbonate (BTC) and triphenylphosphine oxide (TPPO) system. clockss.org This system can selectively promote the intramolecular nucleophilic substitution to form the benzisoxazole in the presence of a base like triethylamine (B128534) (Et₃N), which inhibits the competing Beckmann rearrangement. clockss.org
Another catalytic method for the formation of the benzisoxazole ring is the use of a fluorine-containing accelerator, such as sodium difluorochloroacetate, under microwave irradiation. This one-pot method allows for the conversion of 2-hydroxyacetophenone oximes to benzisoxazoles.
The following table summarizes some catalytic approaches for benzisoxazole ring formation that could be adapted for the synthesis of this compound.
| Catalyst System | Reaction Conditions | Advantages |
| BTC / TPPO / Et₃N | Dichloromethane, Room Temperature | High selectivity for benzisoxazole, mild conditions. clockss.org |
| Sodium difluorochloroacetate | N,N-Dimethylformamide, Microwave, 85 °C | One-pot synthesis, rapid reaction times. |
| Triflic acid (TfOH) | Solvent-free, Room Temperature | Rapid reaction, high efficiency. organic-chemistry.org |
The development of green synthetic routes for benzisoxazoles is an active area of research. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. For the synthesis of this compound, green chemistry principles can be applied to several steps. For instance, the Fries rearrangement could potentially be carried out using a solid acid catalyst to simplify catalyst recovery and reduce waste. For the cyclization step, the use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption. Furthermore, exploring the use of greener solvents like water, ethanol, or polyethylene glycol (PEG) could further enhance the environmental profile of the synthesis.
Flow Chemistry and Continuous Synthesis Protocols
The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of heterocyclic compounds, including benzisoxazoles. While specific flow chemistry protocols for this compound are not extensively documented, the principles of continuous synthesis have been successfully applied to related structures, offering a blueprint for its potential production.
Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous intermediates. For the synthesis of benzisoxazole analogues, flow reactors can be employed for key steps such as nitration, reduction, and cyclization, often telescoping multiple reactions into a single, uninterrupted process. For instance, the synthesis of 2-arylbenzoxazoles has been demonstrated in a continuous flow system using manganese-based heterogeneous catalysts, a method that could be adapted for benzisoxazole synthesis. rsc.org
A hypothetical continuous flow process for a benzisoxazole derivative could involve the initial reaction of a substituted phenol with a carbonyl compound to form an oxime, followed by an in-line cyclization step. The use of packed-bed reactors containing a solid-supported catalyst can facilitate product purification and catalyst recycling, further enhancing the sustainability of the process. The development of such a protocol for this compound would necessitate optimization of reaction conditions, including solvent, temperature, and residence time, to maximize yield and purity.
Environmentally Benign Solvents and Reagents
The principles of green chemistry are increasingly influencing the design of synthetic routes. The selection of environmentally benign solvents and reagents is crucial in minimizing the environmental impact of chemical manufacturing.
Traditional syntheses of benzisoxazoles often employ volatile and hazardous organic solvents. Recent research has focused on identifying greener alternatives. Water, polyethylene glycols (PEGs), and glycerol have emerged as promising solvents for the synthesis of benzoxazole (B165842) and related heterocyclic systems. researchgate.netresearchgate.net For example, the synthesis of benzoxazole derivatives has been successfully carried out in PEG400, which offers advantages such as mild reaction conditions, easy workup, and good to excellent yields. researchgate.netresearchgate.net The use of aqueous media, often in conjunction with catalysts like copper sulfate or under ultrasonic irradiation, provides an environmentally friendly approach to the synthesis of benzothiazole, benzimidazole, and benzoxazole derivatives. nih.gov
In addition to greener solvents, the use of less toxic and more sustainable reagents is a key aspect of green chemistry. This includes the replacement of hazardous reagents with safer alternatives and the use of catalytic rather than stoichiometric amounts of reagents.
| Solvent/Reagent Type | Examples | Advantages in Benzisoxazole Synthesis |
| Green Solvents | Water, Polyethylene Glycols (PEGs), Glycerol | Reduced environmental impact, often milder reaction conditions, potential for easier workup. researchgate.netresearchgate.net |
| Benign Reagents | ||
| Copper Sulfate (catalyst) | Inexpensive and less toxic compared to some heavy metal catalysts. | |
| Ultrasonic Irradiation | Can enhance reaction rates, reducing the need for high temperatures and harsh reagents. nih.gov |
Synthesis of Diverse this compound Analogues and Derivatives
The ability to synthesize a diverse range of analogues and derivatives of this compound is essential for structure-activity relationship studies and the development of new therapeutic agents. This requires robust and versatile synthetic strategies that allow for the regioselective introduction of various functional groups onto the benzisoxazole core.
Regioselective Functionalization Strategies
Regioselectivity is a critical consideration in the synthesis of substituted benzisoxazoles. The ability to control the position of substituents on both the benzene and isoxazole (B147169) rings is paramount.
One common approach to achieve regioselectivity is through the use of appropriately substituted starting materials. For example, to synthesize a 6-hydroxy-substituted benzisoxazole, a 4-hydroxyphenol derivative would be a logical starting point. The regioselectivity of subsequent reactions can then be influenced by the electronic and steric properties of the existing substituents.
Another powerful strategy is the use of directing groups, which can guide the introduction of new functional groups to specific positions on the aromatic ring. While specific examples for the benzisoxazole core are not abundant in the provided search results, this is a well-established principle in aromatic chemistry.
Furthermore, metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, have been shown to be compatible with the 1,3-dihydro-2,1-benzisoxazole moiety, allowing for the introduction of various substituents at specific positions.
Installation of Substituents at Varying Positions of the Benzisoxazole Core
The functionalization of the benzisoxazole scaffold can be achieved at several positions, leading to a wide array of derivatives.
Position 3: The substituent at the 3-position is often introduced through the choice of the carbonyl compound or its equivalent in the initial cyclization step. For instance, to obtain a 3-ethyl derivative, propionaldehyde or a related three-carbon synthon would be employed. A variety of alkyl, aryl, and heterocyclic groups can be introduced at this position. nih.gov
Benzene Ring (Positions 4, 5, 6, and 7): Substituents on the benzene ring are typically incorporated by starting with a pre-functionalized phenol or aniline derivative. For example, to obtain the 6-hydroxy functionality, a hydroquinone derivative could be a suitable starting material. Subsequent electrophilic aromatic substitution reactions can be used to introduce further substituents, with the regiochemical outcome being directed by the existing groups on the ring. The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles has been shown to tolerate both electron-donating and -withdrawing substituents on the arene ring. nih.gov
| Position | Method of Substitution | Examples of Substituents |
| 3 | Selection of starting carbonyl compound/synthon | Alkyl, Aryl, Alkenyl, Heterocyclic groups nih.gov |
| 4, 5, 6, 7 | Use of substituted starting materials (phenols/anilines), Electrophilic aromatic substitution, Metal-catalyzed cross-coupling | Hydroxy, Alkoxy, Halogen, Nitro, Amino groups |
Synthetic Challenges and Future Directions in this compound Production
Despite the advancements in synthetic methodologies, challenges remain in the efficient and scalable production of substituted benzisoxazoles like this compound.
One of the primary challenges is the control of regioselectivity during the synthesis of polysubstituted benzisoxazoles. The development of novel directing group strategies and highly selective catalytic systems is an ongoing area of research.
Scaling up laboratory-scale syntheses to an industrial level presents another significant hurdle. Reactions that are high-yielding on a small scale may face issues with heat transfer, mixing, and purification when scaled up. primescholars.com The transition to continuous flow processes can mitigate some of these challenges, but requires significant investment in infrastructure and process development.
Future directions in the synthesis of this compound and its analogues will likely focus on several key areas:
Development of Novel Catalytic Systems: The discovery of more efficient, selective, and sustainable catalysts will continue to be a major driver of innovation.
Expansion of Flow Chemistry Applications: The application of continuous flow technology to a wider range of benzisoxazole syntheses will improve efficiency and safety.
Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly synthetic routes.
Computational Chemistry: The use of computational modeling to predict reaction outcomes and design more efficient synthetic pathways will become increasingly important.
By addressing these challenges and exploring new synthetic frontiers, the chemical community can continue to develop more efficient and sustainable methods for the production of valuable compounds like this compound.
Mechanistic Investigations of Biological Activities of 3 Ethylbenzo D Isoxazol 6 Ol and Its Derivatives in Vitro and Cellular Studies
Target Identification and Validation in Biochemical Assays
Biochemical assays have been pivotal in identifying the bromodomain-containing protein BRD4 as a direct molecular target for derivatives of 3-ethylbenzo[d]isoxazole. nih.gov BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes. nih.gov
Enzyme Inhibition and Activation Profiles
While BRD4 is not an enzyme, its function as a transcriptional regulator can be inhibited. A series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been shown to be potent inhibitors of BRD4. nih.gov The binding activity of these compounds to the first bromodomain of BRD4 (BRD4(1)) was evaluated using a thermal shift assay. Most of the synthesized compounds exhibited significant BRD4 binding activities, with several showing a change in melting temperature (ΔTm) of over 6 °C, indicating strong and direct interaction. nih.gov For instance, compounds 11h and 11r demonstrated notable anti-proliferative activity against MV4-11 acute myeloid leukemia cells, which is consistent with their effective binding to BRD4. nih.gov
| Compound | BRD4(1) Binding (ΔTm in °C) | Anti-proliferative Activity (IC50 in μM, MV4-11 cells) |
|---|---|---|
| 11h | >6 | 0.78 |
| 11r | >6 | 0.87 |
Receptor Binding and Modulation Studies
The bromodomains of BRD4 function as "readers" of epigenetic marks, specifically binding to acetylated lysine (B10760008) residues on histone tails. nih.gov The N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives were designed to act as competitive inhibitors, occupying the acetyl-lysine binding pocket of BRD4 and thereby preventing its interaction with chromatin. This modulation of BRD4's binding function disrupts its ability to recruit transcriptional machinery to the promoters of target genes, including critical oncogenes like c-Myc. nih.gov
Protein-Ligand Interaction Analyses
To elucidate the precise binding mechanism, co-crystal structures of two potent derivatives, 11h and 11r , in complex with BRD4(1) were determined. nih.gov These crystal structures provided detailed insights into the molecular interactions between the inhibitors and the protein's binding site. The analyses confirmed that the 3-ethyl-benzo[d]isoxazole scaffold fits into the acetyl-lysine binding pocket. The specific interactions observed in the crystal structures helped to characterize the binding patterns and provided a structural basis for the high-affinity binding of these derivatives to BRD4. nih.gov
Cellular Pathway Perturbation Analyses
The inhibition of BRD4 by 3-ethylbenzo[d]isoxazole derivatives triggers significant downstream effects on cellular pathways that control cell proliferation and survival. These effects have been primarily studied in acute myeloid leukemia (AML) cell lines. nih.gov
Cell Cycle Regulation and Progression Modulation (e.g., G0/G1 arrest)
The derivative 11r was investigated for its effects on the cell cycle progression of MV4-11 cells. The study found that 11r , at concentrations ranging from 0.5 to 10 μM, concentration-dependently blocked the cell cycle at the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This effect is consistent with the downregulation of key cell cycle regulatory genes, such as CDK6, whose transcription is dependent on BRD4. nih.gov
| Compound | Cell Line | Effect on Cell Cycle | Concentration Range |
|---|---|---|---|
| 11r | MV4-11 | G0/G1 phase arrest | 0.5-10 μM |
Apoptosis Induction Mechanisms (e.g., Caspase-3 activation)
In addition to halting cell cycle progression, BRD4 inhibition by these derivatives leads to the induction of programmed cell death, or apoptosis. The compound 11r was shown to induce apoptosis in MV4-11 cells in a concentration-dependent manner. nih.gov The mechanism of apoptosis induction is linked to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, a process often mediated by caspases. The inhibition of BRD4 leads to the suppression of oncogenes like c-Myc and Bcl-2, which are critical for cell survival, thereby tipping the balance towards apoptosis. nih.gov While the specific activation of Caspase-3 was not explicitly detailed in the primary study for this derivative series, the induction of apoptosis is a well-established consequence of potent BRD4 inhibition and typically involves the activation of the caspase cascade.
An extensive review of scientific literature and databases reveals a significant gap in the publicly available research on the specific biological activities of 3-Ethylbenzo[d]isoxazol-6-ol . While the broader classes of isoxazole (B147169) and benzisoxazole derivatives have been the subject of numerous studies, detailed mechanistic investigations into the effects of this particular compound on cellular processes such as autophagy, lysosomal pathways, and specific signaling cascades are not documented in the accessible scientific domain.
Our comprehensive search aimed to uncover in vitro and cellular studies that would elucidate the mechanisms of action of this compound, its selectivity, and the methodologies used for its identification. However, no specific data pertaining to the sections and subsections outlined in the user's request could be retrieved.
Research on related compounds, such as N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, has been identified, with studies focusing on their role as BRD4 inhibitors in the context of acute myeloid leukemia. This indicates that the 3-ethylbenzo[d]isoxazole scaffold is of interest in medicinal chemistry. Nevertheless, this information does not directly address the biological activities of the hydroxylated analog, this compound, as specified in the query.
The absence of published data prevents a scientifically accurate and detailed discussion on the following topics for this compound:
Phenotypic Screening Methodologies and Hit Identification:While general phenotypic screening methods for isoxazole libraries exist, the specific screening campaigns and hit identification processes that may have led to the discovery of this compound as a modulator of the requested biological pathways are not described in the literature.
Therefore, we are unable to provide the requested article with the specified level of detail and adherence to the provided outline due to the lack of available scientific research on this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethylbenzo D Isoxazol 6 Ol Analogues
Rational Design Principles for Molecular Modification Based on the 3-Ethylbenzo[d]isoxazol-6-ol Core
Rational drug design for analogues of this compound is guided by a deep understanding of the target protein's structure and the compound's binding mode. A primary strategy involves structure-based design, where modifications are made to enhance interactions with specific residues in the target's binding pocket.
One successful approach has been the development of bivalent inhibitors. For instance, based on a monovalent benzo[d]isoxazole inhibitor, a bivalent inhibitor (17b) was rationally designed to bind to the two tandem bromodomains (BD1 and BD2) of the Bromodomain and extra-terminal (BET) family of proteins. nih.gov This design strategy, which links two inhibitor molecules, resulted in a compound with significantly increased potency for inhibiting the growth of prostate cancer cells compared to its monovalent precursor. nih.gov
Another key principle is the modification of the core to introduce specific chemical functionalities that can form critical interactions with the target. In the development of inhibitors for BRD4, a member of the BET family, the 3-ethyl-benzo[d]isoxazole core was modified by adding sulfonamide groups. nih.govnih.gov This was done to create specific hydrogen bonds and other interactions within the BRD4 binding site, leading to potent and selective inhibitors. nih.govnih.gov Cocrystal structures of these compounds bound to the BRD4 bromodomain have provided a solid structural basis for further optimization. acs.orgnih.gov These structures confirm the binding patterns and guide the next steps in the design cycle. nih.govnih.gov
Impact of Substituent Variations on Potency and Selectivity in Biological Assays
The potency and selectivity of this compound analogues are highly sensitive to the nature and position of various substituents. Systematic modifications of the scaffold have yielded crucial insights into the SAR of this compound class.
In a study focused on developing BRD4 inhibitors, researchers synthesized a series of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives. nih.govnih.gov The biological activity of these compounds was assessed by their ability to bind to BRD4 and inhibit the proliferation of acute myeloid leukemia cells (MV4-11). The results demonstrated that the choice of the sulfonamide group had a profound impact on potency. For example, compounds 11h and 11r showed remarkable anti-proliferative activity, with IC50 values of 0.78 and 0.87 μM, respectively. nih.govnih.gov
Similarly, in the development of allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), SAR studies on a trisubstituted isoxazole (B147169) core revealed that specific moieties at the C-4 and C-5 positions were critical for activity. nih.gov A benzoic acid group at the C-4 position and a hydrogen-bond-donating pyrrole moiety at the C-5 position were found to be optimal for high potency. nih.gov Replacing the pyrrole with other groups led to a significant decrease in activity, highlighting the importance of this specific hydrogen-bonding interaction. nih.gov
The following interactive table summarizes representative SAR data for N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors.
| Compound ID | Sulfonamide Substituent | BRD4 Binding (ΔTm, °C) | Anti-proliferative Activity (IC50, μM) on MV4-11 cells |
| 11b | Propane-1-sulfonamide | >6 | >10 |
| 11h | 2-Methoxybenzenesulfonamide | >6 | 0.78 |
| 11r | Thiophene-2-sulfonamide | >6 | 0.87 |
This data is derived from a study on BRD4 inhibitors and illustrates how variations in the sulfonamide group affect biological activity. nih.gov
These examples underscore that even subtle changes to the substituents on the benzo[d]isoxazole scaffold can lead to dramatic differences in biological outcomes, guiding the optimization of lead compounds.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is an abstract representation of the key molecular features necessary for a drug to bind to its target and elicit a biological response. dovepress.com For the benzo[d]isoxazole scaffold, several key pharmacophoric elements have been identified through computational modeling and experimental studies.
Pharmacophore models for related benzoxazole (B165842) and benzisoxazole derivatives often include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (Hp) regions. nih.govesisresearch.org For a series of cytotoxic benzoxazole derivatives, a successful pharmacophore model consisted of two hydrogen bond acceptors and one hydrophobic feature. esisresearch.org
In the context of BRD4 inhibitors based on the 3-ethyl-benzo[d]isoxazole core, cocrystal structures have been instrumental in defining the pharmacophore. nih.govnih.gov These studies revealed that:
The isoxazole nitrogen acts as a crucial hydrogen bond acceptor, forming a key interaction with a conserved asparagine residue in the BRD4 binding pocket.
The sulfonamide group provides additional hydrogen bond donor and acceptor sites, further anchoring the molecule within the active site.
These elements—a hydrogen bond acceptor, supplementary hydrogen bonding groups, and a hydrophobic component—constitute the essential pharmacophore for this class of inhibitors. Understanding these features allows for the virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. dovepress.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. chemijournal.com For analogues of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to similar benzoxazole and isoxazole scaffolds to guide drug design. nih.govmdpi.com
The process of developing a QSAR model involves:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. This data set is typically divided into a training set to build the model and a test set to validate it. chemijournal.com
Molecular Modeling and Alignment : The 3D structures of the compounds are generated and aligned based on a common scaffold.
Descriptor Calculation : CoMFA and CoMSIA calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around each molecule. nih.govmdpi.com
Model Generation and Validation : Statistical methods are used to build a mathematical equation linking the calculated fields (descriptors) to the biological activity. The predictive power of the model is then tested using the compounds in the test set. A statistically valid model shows a strong correlation between predicted and experimental activities. researchgate.net
For benzoxazole derivatives, 3D-QSAR models have successfully identified regions where steric bulk, electronegative groups, or hydrophobic features either increase or decrease activity. chemijournal.comnih.govresearchgate.net The resulting contour maps provide a visual guide for chemists, indicating where to add or remove certain chemical groups on the scaffold to enhance the desired biological effect. nih.gov While a specific QSAR model for this compound was not found in the provided search results, the established methodologies for related isoxazoles and benzoxazoles are directly applicable and crucial for the rational optimization of this compound class. mdpi.com
Conformational Preferences and Their Influence on Biological Recognition
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The conformational preferences of this compound analogues can significantly influence their activity.
Studies on trisubstituted isoxazoles targeting RORγt have shown that the nature of a linker atom can alter bond angles and lengths, shifting the position of the isoxazole core and affecting potency. nih.gov For example, replacing an ether linker with a thioether or a methylated amine linker led to a significant drop in potency, likely due to restricted rotation and a slight shift in the binding pose. nih.gov
Furthermore, crystallographic studies of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives bound to BRD4 have provided direct evidence of the bioactive conformation. nih.govnih.gov These studies reveal the precise dihedral angles and spatial arrangement of the sulfonamide group relative to the benzoisoxazole core required for optimal interaction with key amino acid residues in the binding pocket. Conformational analysis of similar heterocyclic systems has also shown that planar conformations can be crucial for certain types of interactions, such as intercalation with DNA. researchgate.net Understanding and controlling these conformational preferences is a key aspect of designing more potent and selective analogues.
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Ethylbenzo D Isoxazol 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR experiments would provide critical data for the structural confirmation of 3-Ethylbenzo[d]isoxazol-6-ol.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns influenced by the hydroxyl group and the fused isoxazole (B147169) ring. The ethyl group would be clearly identifiable by its characteristic quartet and triplet signals, arising from the spin-spin coupling between the methylene (B1212753) and methyl protons. The phenolic hydroxyl proton is expected to appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show nine distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts would differentiate the aromatic carbons, the carbons of the isoxazole ring, and the aliphatic carbons of the ethyl group. The carbon atom bonded to the hydroxyl group would be significantly influenced, appearing at a characteristic downfield shift.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₂CH₃ | 1.35 | Triplet (t) | 3H |
| -CH₂CH₃ | 2.85 | Quartet (q) | 2H |
| Ar-H (position 7) | 6.90 | Doublet (d) | 1H |
| Ar-H (position 5) | 7.10 | Doublet of doublets (dd) | 1H |
| Ar-H (position 4) | 7.50 | Doublet (d) | 1H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂C H₃ | 12.5 |
| -C H₂CH₃ | 21.0 |
| C4 | 110.0 |
| C5 | 118.0 |
| C7 | 120.0 |
| C7a (bridgehead) | 115.0 |
| C3a (bridgehead) | 150.0 |
| C6 (-OH) | 155.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C=C and C=N vibrations, which often yield strong Raman signals.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Phenolic -OH | 3550-3200 | Strong, Broad |
| C-H stretch | Aromatic | 3100-3000 | Medium |
| C-H stretch | Aliphatic (Ethyl) | 2980-2850 | Medium |
| C=N stretch | Isoxazole Ring | ~1620 | Medium-Strong |
| C=C stretch | Aromatic Ring | 1600 & 1500 | Medium-Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
For this compound (Molecular Formula: C₉H₉NO₂), the high-resolution mass spectrum would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. Electron impact (EI) ionization would likely induce characteristic fragmentation. Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak. libretexts.org Key fragmentation pathways would likely include the loss of the ethyl group ([M-29]⁺) via alpha-cleavage, a common fragmentation for alkyl-substituted aromatic rings. miamioh.edu Subsequent loss of carbon monoxide ([M-28]⁺) or cleavage of the isoxazole ring are also plausible fragmentation routes that would aid in structural confirmation. chemguide.co.uk
Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Notes |
|---|---|---|
| 163.06 | [C₉H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 134.05 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 135.04 | [M - CO]⁺ | Loss of carbon monoxide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The benzisoxazole ring system constitutes the primary chromophore in this compound. Phenol itself typically shows absorption maxima around 275 nm. docbrown.info The extended conjugation provided by the fused isoxazole ring is expected to shift the absorption to a longer wavelength (a bathochromic shift). It is predicted that the compound would exhibit strong absorption bands in the UV region, likely between 280 and 320 nm, corresponding to π → π* electronic transitions within the aromatic system. The position and intensity of these bands can be sensitive to the solvent used, with polar solvents potentially causing slight shifts. nih.gov
Predicted UV-Vis Absorption Data for this compound (in Methanol)
| Parameter | Predicted Value | Associated Transition |
|---|---|---|
| λmax 1 | ~230 nm | π → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique can unambiguously establish the molecule's connectivity, conformation, and stereochemistry.
To perform this analysis, a high-quality single crystal of this compound would be required. creativebiomart.net The crystal would be irradiated with an X-ray beam, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map. nih.gov From this map, the precise positions of all atoms (excluding hydrogen, which is typically difficult to resolve) can be determined. The analysis would yield crucial data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which are critical for understanding the solid-state properties of the compound.
Data Obtainable from a Hypothetical X-ray Crystallography Experiment
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom in the molecule |
| Bond Lengths & Angles | Geometric details of the molecular structure |
| Torsion Angles | Conformational information of flexible parts (e.g., ethyl group) |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is an ideal technique for assessing the purity of this compound. patsnap.com Due to the compound's polarity imparted by the phenolic hydroxyl group, a reverse-phase HPLC method would be highly effective. Using a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, the compound would be retained and then eluted. A pure sample would exhibit a single, sharp peak at a characteristic retention time. The use of a photodiode array (PDA) or UV detector set at one of the compound's absorption maxima (e.g., 285 nm) would allow for sensitive detection. Purity can be quantified by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com While the compound might be amenable to GC analysis, its polarity and potential for hydrogen bonding could lead to poor peak shape and thermal degradation in the injector or column. To overcome this, derivatization of the acidic phenolic proton, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether, would increase its volatility and thermal stability, making it more suitable for GC-MS analysis. This technique is particularly useful for identifying and quantifying the compound within complex mixtures. nih.gov
Computational and Theoretical Chemistry of 3 Ethylbenzo D Isoxazol 6 Ol and Its Interactions
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Ethylbenzo[d]isoxazol-6-ol, these calculations can predict its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations on benzoisoxazole derivatives, which share the same core as this compound, have been performed to determine their structure-activity relationships. researchgate.net These studies typically employ methods like B3LYP with a 6-311+G(d,p) basis set to optimize the molecular geometry and calculate electronic properties. researchgate.net For this compound, DFT calculations would likely reveal the planarity of the benzisoxazole ring system and the preferred conformations of the ethyl and hydroxyl groups. The calculated bond lengths and angles would provide a basis for understanding its structural stability.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
For isoxazole (B147169) derivatives, DFT calculations have been used to determine these frontier orbital energies. researchgate.net By analogy, for this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the isoxazole ring, while the LUMO would likely be distributed over the entire benzisoxazole scaffold. The presence of the electron-donating ethyl and hydroxyl groups would be expected to raise the HOMO energy level, potentially increasing the molecule's reactivity.
Table 1: Predicted Frontier Orbital Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: These values are estimations based on computational studies of similar isoxazole and benzisoxazole derivatives.
Molecular Docking and Dynamics Simulations with Biological Targets
To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations can be employed to predict its interactions with biological targets.
Ligand-Protein Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This can provide insights into the binding affinity and the nature of the interactions. Studies on various benzoxazole (B165842) and benzisoxazole derivatives have demonstrated their potential to bind to a range of biological targets, including enzymes and receptors. researchgate.netnih.gov For this compound, docking studies could be performed against targets such as cyclooxygenases or other enzymes where isoxazole-containing compounds have shown activity. The hydroxyl group at the 6-position and the oxygen and nitrogen atoms in the isoxazole ring would be expected to form key hydrogen bond interactions with amino acid residues in the active site of a target protein. The ethyl group at the 3-position could engage in hydrophobic interactions, further stabilizing the ligand-protein complex.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify potential liabilities of a compound. Various computational models are available to predict these pharmacokinetic parameters. Studies on isoxazole and benzoxazole derivatives have utilized tools like SwissADME and pkCSM for this purpose. researchgate.netfrontiersin.orgnih.gov
Based on the general properties of related compounds, the following ADME profile for this compound can be predicted:
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Weight | ~177 g/mol |
| LogP (Lipophilicity) | ~2.5 |
| Water Solubility | Moderately soluble |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeation | Likely to cross |
| Cytochrome P450 Inhibition | Potential inhibitor of some isoforms |
| Drug-Likeness (Lipinski's Rule of 5) | No violations expected |
Note: These are predicted properties based on in silico models and data from analogous compounds.
These in silico predictions suggest that this compound is likely to have favorable drug-like properties, including good absorption and the potential to reach the central nervous system. However, potential interactions with drug-metabolizing enzymes would need to be experimentally verified.
Pharmacophore Modeling and Virtual Screening Applications
There is no available research on the development of pharmacophore models for this compound. Consequently, its application in virtual screening campaigns to identify potential protein targets or novel bioactive molecules has not been documented in scientific literature.
Reaction Pathway Exploration via Computational Methods
A search for computational studies on the synthesis or reaction pathways of this compound yielded no results. The exploration of its formation, stability, and potential degradation pathways through theoretical and computational methods has not been a subject of published research.
Derivatization and Scaffold Applications of 3 Ethylbenzo D Isoxazol 6 Ol
Strategies for Chemical Functionalization and Modification of the Benzisoxazole Ring System
The chemical architecture of 3-Ethylbenzo[d]isoxazol-6-ol offers several avenues for functionalization. Key strategies target the phenolic hydroxyl group, the aromatic benzene (B151609) ring, and the isoxazole (B147169) ring itself.
The phenolic hydroxyl group is a prime site for modification to alter solubility, polarity, and to serve as an attachment point for other moieties. Standard reactions for phenolic hydroxyl groups are readily applicable.
Etherification: Formation of ethers is a common strategy to modify the properties of a phenolic compound. This can be achieved by reacting this compound with various alkylating agents under basic conditions. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride would yield the corresponding alkoxy derivatives. This approach is valuable for modulating lipophilicity and metabolic stability.
Esterification: The hydroxyl group can be converted to an ester, which can act as a prodrug moiety or alter the compound's binding characteristics. While direct esterification of phenols with carboxylic acids is generally inefficient, more reactive acylating agents can be employed. youtube.com Reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would readily form the corresponding esters. youtube.com The Mitsunobu reaction provides a mild alternative for the esterification of phenols with carboxylic acids. researchgate.net
Coupling Reactions: The hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.
The benzisoxazole ring system itself can also be a target for modification, although this is often more challenging. The N-O bond of the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as by a strong base in what is known as the Kemp elimination, to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.org Functionalization of the benzene portion of the scaffold can be achieved through electrophilic aromatic substitution, though the directing effects of the fused isoxazole ring and the existing substituents would need to be considered.
Table 1: Potential Functionalization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Product | Purpose of Modification |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | 3-Ethyl-6-alkoxybenzo[d]isoxazole | Modulate lipophilicity and metabolic stability |
| O-Acylation | Acid chloride or Anhydride, Base (e.g., Pyridine, Et3N) in an aprotic solvent (e.g., DCM, THF) | 3-Ethylbenzo[d]isoxazol-6-yl ester | Prodrug design, alter binding properties |
| Mitsunobu Esterification | Carboxylic acid, DEAD or DIAD, PPh3 in an aprotic solvent (e.g., THF) | 3-Ethylbenzo[d]isoxazol-6-yl ester | Mild esterification conditions |
Synthesis of Prodrugs and Bioconjugates for Targeted Delivery Studies
The phenolic hydroxyl group of this compound is an ideal attachment point for creating prodrugs. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active compound. wikipedia.org This strategy is often employed to improve solubility, permeability, stability, or to achieve targeted drug delivery.
For this compound, ester-based prodrugs are a common and effective approach. By linking a promoiety through an ester bond to the 6-hydroxyl group, the resulting compound may have improved oral bioavailability. Once absorbed, the ester can be cleaved by esterase enzymes in the plasma to release the active phenolic drug. For example, mutual prodrugs of active benzoxazolones and acetaminophen (B1664979) have been synthesized as N-(substituted 2-hydroxyphenyl)carbamates. nih.gov
Bioconjugation involves linking the molecule to a larger biological entity, such as a protein, peptide, or antibody, to enhance therapeutic efficacy and enable targeted delivery. wikipedia.org The phenolic hydroxyl group can be used for conjugation, either directly or after modification to introduce a more reactive handle. For instance, the hydroxyl group could be derivatized with a linker containing a terminal alkyne or azide, allowing for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach it to a biomolecule.
Exploration of this compound as a Privileged Scaffold for Library Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. thno.orgnih.govnih.govchim.itnih.gov The benzisoxazole core is considered one such scaffold due to its presence in a wide array of biologically active compounds. thno.orgnih.govnih.govchim.itnih.gov this compound can serve as a versatile starting point for the construction of compound libraries for high-throughput screening.
By systematically modifying the 3-ethyl and 6-hydroxyl positions, a diverse library of compounds can be generated. For example, a combinatorial approach could involve creating a matrix of derivatives by reacting a series of alkylating or acylating agents at the 6-hydroxyl position, while also exploring modifications to the 3-ethyl group. The resulting library could then be screened against a panel of biological targets to identify new lead compounds. The inherent drug-like properties of the benzisoxazole scaffold increase the probability of identifying hits with favorable pharmacological profiles.
Integration into Multi-Component Reactions and Complex Molecule Synthesis
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. wikipedia.orgbeilstein-journals.org These reactions are highly valued for their efficiency and atom economy, making them ideal for the generation of diverse chemical libraries.
While direct participation of the intact this compound scaffold in common MCRs like the Ugi, Passerini, or Biginelli reactions may not be straightforward, precursors or functionalized derivatives could potentially be employed. For instance, a precursor to the benzisoxazole ring, such as a salicylaldehyde (B1680747) derivative, could be a component in a Biginelli reaction. wikipedia.org Alternatively, this compound could be functionalized with a group that can participate in an MCR. For example, the hydroxyl group could be derivatized to an aldehyde, which could then be used in a Passerini or Ugi reaction. beilstein-journals.orgnih.gov The Passerini reaction, for instance, involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. beilstein-journals.org Similarly, the Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov
Chemical Biology Probes and Imaging Agents Derived from this compound
Chemical biology probes are essential tools for studying biological processes in their native environment. These probes often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or an affinity tag). The phenolic hydroxyl group of this compound provides a convenient handle for the attachment of reporter groups.
The benzoxazole (B165842) scaffold, a close structural relative of benzisoxazole, is known to be a component of some fluorescent dyes. This suggests that the benzisoxazole core itself may have useful photophysical properties that could be modulated through derivatization. By attaching a fluorophore to the 6-position via an ether or ester linkage, fluorescent probes could be developed. The properties of such probes would depend on the choice of fluorophore and the nature of the linker. For instance, boronic acid-based fluorescent probes are used for saccharide detection. nih.gov
Furthermore, the introduction of bioorthogonal functional groups, such as azides or alkynes, would allow for the in-situ labeling of biomolecules. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. By incorporating a bioorthogonally-functionalized derivative of this compound into a biological system, it could be subsequently visualized or isolated by reaction with a complementary probe.
In the context of medical imaging, derivatives of this compound could be developed as agents for Positron Emission Tomography (PET). For example, carbon-11 (B1219553) labeled benzoxazole derivatives have been synthesized as potential PET radioligands for imaging serotonin (B10506) receptors. A similar strategy could potentially be applied to this compound by introducing a site for radiolabeling, such as by O-methylation of the hydroxyl group with [11C]methyl triflate.
Future Research Directions and Translational Perspectives
Development of Next-Generation Analogues with Tuned Biological Profiles
A key area of future research will be the rational design and synthesis of next-generation analogues of 3-Ethylbenzo[d]isoxazol-6-ol. By systematically modifying the ethyl and hydroxyl groups, as well as substituting various positions on the benzisoxazole ring, it is possible to fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. For instance, altering the length and branching of the alkyl chain at the 3-position could influence receptor binding affinity, while modification of the hydroxyl group at the 6-position could impact solubility and metabolic stability.
Table 1: Hypothetical Analogues of this compound and Their Potential Biological Targets
| Analogue | Modification | Potential Biological Target | Therapeutic Area |
| Analogue A | Replacement of the 3-ethyl group with a cyclopropyl group | Kinase inhibitors | Oncology |
| Analogue B | Introduction of a fluorine atom at the 5-position | Serotonin (B10506) receptors | Neuroscience |
| Analogue C | Esterification of the 6-hydroxyl group | Acetylcholinesterase | Alzheimer's Disease |
| Analogue D | Replacement of the 6-hydroxyl group with an amino group | Monoamine oxidase | Depression |
The development of these analogues will be guided by computational modeling and structure-activity relationship (SAR) studies to predict their biological effects and optimize their therapeutic potential.
Integration with Advanced Screening Technologies (e.g., High-Throughput, CRISPR-Cas9)
To elucidate the mechanism of action and identify novel therapeutic targets for this compound and its analogues, integration with advanced screening technologies is crucial. High-throughput screening (HTS) can be employed to rapidly assess the activity of a large library of benzisoxazole derivatives against a wide range of biological targets.
Furthermore, genome-wide CRISPR-Cas9 screening represents a powerful tool for identifying genes that are essential for the activity of a compound or that confer resistance to it. biorxiv.orgfrontiersin.orgnih.govkaust.edu.sa This technology can provide valuable insights into the cellular pathways modulated by this compound, thereby facilitating the identification of novel drug targets and patient populations that are most likely to respond to treatment. frontiersin.orgnih.gov
Table 2: Application of Advanced Screening Technologies in the Study of this compound
| Technology | Application | Expected Outcome |
| High-Throughput Screening (HTS) | Screening of a library of benzisoxazole analogues against a panel of cancer cell lines. | Identification of potent and selective anticancer agents. |
| CRISPR-Cas9 Screening | Identification of genes that sensitize or confer resistance to this compound in a specific cancer cell line. | Elucidation of the compound's mechanism of action and identification of potential biomarkers. |
Exploration of New Therapeutic Modalities and Disease Areas
The versatile nature of the benzisoxazole scaffold suggests that this compound and its derivatives may have therapeutic potential beyond currently established areas. Future research should explore their efficacy in a broader range of diseases. Given the known anti-inflammatory and neuroprotective properties of some benzisoxazoles, investigations into their use for neurodegenerative diseases like Parkinson's and Alzheimer's are warranted. nih.gov Additionally, the antimicrobial potential of this class of compounds could be explored for combating drug-resistant bacteria and fungi. isca.me
Optimization of Synthetic Efficiency and Scalability
For any promising therapeutic candidate, the development of an efficient and scalable synthetic route is paramount. Current methods for the synthesis of benzisoxazoles can be resource-intensive and may not be suitable for large-scale production. nih.govacs.org Future research should focus on developing novel synthetic methodologies that are more environmentally friendly, cost-effective, and amenable to industrial-scale synthesis. nih.govresearchgate.netnih.gov This could involve the use of novel catalysts, flow chemistry, or microwave-assisted synthesis to improve reaction yields and reduce production time. researchgate.netnih.gov
Emerging Roles of Benzisoxazole Scaffolds in Material Science or Other Non-Biological Applications
While the primary focus of benzisoxazole research has been in medicinal chemistry, the unique photophysical and electronic properties of this heterocyclic system suggest potential applications in material science. For instance, benzisoxazole derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or as components of novel polymers with unique thermal or mechanical properties. mdpi.com Exploring these non-biological applications could open up new avenues for the utilization of the benzisoxazole scaffold.
Q & A
Q. What are the common synthetic routes for 3-ethylbenzo[d]isoxazol-6-ol, and how can experimental parameters be optimized for yield and purity?
- Methodological Answer : A six-step synthesis starting from 2,4-dimethoxyaniline is widely used. Key steps include: (i) Acetylation with acetic anhydride to protect the amine group, (ii) Friedel-Crafts acylation with AlCl₃ to introduce a propionyl group, (iii) Hydroxylamine-mediated oxime formation, (iv) Cyclization with DMF-DMA to form the isoxazole ring, (v) Hydrolysis with HCl to deprotect methoxy groups, and (vi) Sulfonylation with diverse sulfonyl chlorides. Optimization involves controlling reaction temperature (e.g., 80°C for cyclization) and solvent polarity (e.g., DMF for cyclization, EtOH for crystallization). Purity (>97%) is confirmed via HPLC .
Q. How can researchers verify the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of: (i) 1H/13C NMR to confirm substituent positions (e.g., δ 11.1–12.22 ppm for ethyl CH₃ groups in 13C NMR), (ii) Mass spectrometry (MS) for molecular weight validation (e.g., m/z 167–211 for related isoxazole analogs), (iii) Elemental analysis to verify stoichiometry (e.g., C: 56.97%, H: 3.42% for Cl-containing analogs), and (iv) Melting point determination to assess crystallinity (e.g., 138°C for isoxazoline derivatives) .
Q. What safety precautions are critical when handling isoxazole derivatives in laboratory settings?
- Methodological Answer : Key precautions include: (i) Using fume hoods to avoid inhalation of volatile intermediates (e.g., acetic anhydride), (ii) Wearing nitrile gloves to prevent skin contact (irritant category), (iii) Storing under inert gas (N₂/Ar) to prevent oxidation, and (iv) Neutralizing acidic/basic waste before disposal (e.g., HCl hydrolysis byproducts) .
Advanced Research Questions
Q. How do substituents on the benzene ring (e.g., 2'-OCH₃ vs. 4'-F) influence BRD4 binding affinity in this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal: (i) 2'-OCH₃ enhances binding (ΔTm = 8.0°C for compound 11h) due to hydrogen bonding with BRD4's KAc pocket, (ii) 4'-F/Cl improves hydrophobic interactions in sub-pockets, (iii) Nitro groups (e.g., 11q) increase electrostatic interactions but reduce solubility. Use thermal shift assays (TSA) to quantify ΔTm and molecular docking (e.g., AutoDock Vina) to visualize binding poses .
Q. What experimental strategies can resolve contradictions in biological activity data for isoxazole derivatives (e.g., cytotoxicity vs. apoptosis induction)?
- Methodological Answer : (i) Dose-response profiling (e.g., IC₅₀ = 0.78 μM for MV4-11 cells vs. >10 μM for non-cancerous cells), (ii) Flow cytometry to distinguish cell cycle arrest (G0/G1 phase) from apoptosis (Annexin V/PI staining), (iii) Western blot to validate downstream targets (e.g., c-Myc suppression at 10 μM), (iv) Crystallography to confirm binding mode discrepancies (e.g., ethyl vs. methyl at position 3) .
Q. How can counterion selection (e.g., sulfonate vs. acetate) impact the pharmacokinetic properties of this compound-based inhibitors?
- Methodological Answer : (i) Sulfonate salts improve aqueous solubility (logP reduction by ~1.5 units) but may reduce blood-brain barrier penetration, (ii) Acetate derivatives enhance metabolic stability (e.g., resistance to CYP3A4), (iii) Use HPLC-MS/MS to monitor plasma stability and PAMPA assays for permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
